1-Isopropyl-4-nitro-1H-pyrazole

Catalog No.
S732988
CAS No.
97421-21-1
M.F
C6H9N3O2
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isopropyl-4-nitro-1H-pyrazole

CAS Number

97421-21-1

Product Name

1-Isopropyl-4-nitro-1H-pyrazole

IUPAC Name

4-nitro-1-propan-2-ylpyrazole

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3

InChI Key

CBSSFOTWGVIHFX-UHFFFAOYSA-N

SMILES

CC(C)N1C=C(C=N1)[N+](=O)[O-]

Canonical SMILES

CC(C)N1C=C(C=N1)[N+](=O)[O-]

Medicinal Chemistry:

  • Synthesis of new drug candidates: 1-IPNP serves as a building block for synthesizing novel heterocyclic compounds with potential medicinal properties. Studies have explored its use in developing anticonvulsant agents [].
  • Exploration of biological activities: Research has investigated 1-IPNP's potential for various biological activities, including antibacterial and antifungal properties []. However, further studies are needed to confirm these findings and understand the underlying mechanisms.

Organic Chemistry:

  • Development of new synthetic methods: 1-IPNP's unique chemical structure allows it to participate in various organic reactions, making it a valuable tool for chemists developing new synthetic methods [].

Material Science:

  • Exploration of functional materials: Scientists are exploring the potential of 1-IPNP as a building block for developing functional materials with specific properties, such as photoluminescence [].

1-Isopropyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C6H9N3O2C_6H_9N_3O_2, and it has a molecular weight of 169.18 g/mol. This compound belongs to the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. The presence of both isopropyl and nitro groups contributes to its unique chemical properties and potential biological activities .

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts.
  • Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
  • Cycloaddition: The pyrazole ring can participate in cycloaddition reactions, forming more complex heterocyclic systems .

These reactions allow for the modification of the compound, leading to derivatives with varied properties.

Research indicates that 1-Isopropyl-4-nitro-1H-pyrazole exhibits potential therapeutic properties. It has been investigated for:

  • Anti-inflammatory Effects: The compound may inhibit specific pathways involved in inflammation.
  • Anticancer Activity: Preliminary studies suggest it could act as a small molecule inhibitor targeting various biological pathways related to cancer progression .

The exact mechanisms of action are still under investigation, but its interactions with specific molecular targets are crucial for its biological efficacy.

The synthesis of 1-Isopropyl-4-nitro-1H-pyrazole typically involves the following methods:

  • Cyclocondensation: This common method involves the reaction of isopropyl hydrazine with suitable 1,3-dicarbonyl compounds or their equivalents under acidic or basic conditions, yielding the desired pyrazole derivative.
  • Regioselective Synthesis: Recent studies have developed methods for synthesizing tetrasubstituted pyrazoles from hydrazones and β-halo-β-nitrostyrenes, providing a pathway to obtain 1-Isopropyl-4-nitro-1H-pyrazole with high specificity .

These methods highlight the compound's accessibility for further research and applications.

1-Isopropyl-4-nitro-1H-pyrazole finds applications in various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting inflammatory diseases and cancer.
  • Agrochemicals: Its derivatives are explored for use in agricultural products due to their biological activity.
  • Organic Synthesis: As a building block, it aids in synthesizing more complex heterocyclic compounds .

Studies on 1-Isopropyl-4-nitro-1H-pyrazole's interactions focus on its ability to bind with specific enzymes or receptors. Its nitro group plays a crucial role in redox reactions, influencing its biological activity. Investigations into its interactions with various molecular targets are ongoing, aiming to elucidate its mechanisms of action and therapeutic potential .

Several compounds share structural similarities with 1-Isopropyl-4-nitro-1H-pyrazole. A comparison highlights its unique features:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-4-nitro-1H-pyrazoleLacks isopropyl groupDifferent reactivity profile
1-Methyl-3-propyl-4-nitro-1H-pyrazolePropyl group instead of isopropylVarying steric and electronic effects
1-Isopropyl-3-methyl-4-nitro-1H-pyrazoleContains both isopropyl and methyl groupsEnhanced biological activity potential
3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazoleContains ethoxy substituentVariation in solubility and reactivity

These comparisons illustrate how structural variations can influence the chemical behavior and potential applications of pyrazole derivatives .

XLogP3

0.8

Wikipedia

4-Nitro-1-(propan-2-yl)-1H-pyrazole

Dates

Modify: 2023-08-15

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